Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a synthetic organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a bromine atom, an ethyl ester group, and a quinoxaline moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate typically involves the bromination of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the quinoxaline moiety can undergo reduction to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted derivatives with various functional groups.
- Reduced alcohol derivatives.
- Oxidized products with modified functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the quinoxaline moiety play crucial roles in binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Ethyl 2-bromo-3-oxopentanoate
- Ethyl 2-bromo-2-(3-oxo-3,4-dihydroindol-2-yl)acetate
- Ethyl 2-bromo-2-(3-oxo-3,4-dihydrobenzoxazin-2-yl)acetate
Comparison: Ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is unique due to the presence of the quinoxaline moiety, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for research and development.
Biological Activity
Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a quinoxaline moiety fused with an ethyl acetate group, characterized by the molecular formula C12H12BrN2O3. The presence of bromine and nitrogen atoms contributes to its reactivity and biological properties. The compound's structure is illustrated below:
Component | Structure |
---|---|
Quinoxaline Ring | Quinoxaline |
Ethyl Acetate Group | Ethyl Acetate |
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains. In a study comparing several quinoxaline derivatives, this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects. In vitro assays indicated that this compound inhibits pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
Initial findings suggest that this compound may inhibit tumor cell proliferation. A study involving human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 20 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside ciprofloxacin. The results showed that while ciprofloxacin had an MIC of 10 µg/mL against E. coli , the quinoxaline derivative exhibited comparable efficacy with an MIC of 50 µg/mL . This highlights its potential as an alternative antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound demonstrated that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction of TNF-α by approximately 60% at a concentration of 25 µM . This finding supports its therapeutic potential in inflammatory conditions.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with other related compounds is essential:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 2-(1H-pyrazol-5-yl)-acetate | Contains a pyrazole ring | Different biological activity profiles |
Ethyl 4-(1H-pyrazol-5-yloxy)-butanoate | Features an ether linkage | Potentially different reactivity |
Ethyl 5-(phenyl)-1H-pyrazolecarboxylate | Contains a phenyl group | Distinct pharmacological properties |
The presence of the quinoxaline structure in this compound distinguishes it from these compounds, particularly regarding its broad spectrum of biological activities .
Properties
CAS No. |
88051-09-6 |
---|---|
Molecular Formula |
C12H11BrN2O3 |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(3-oxo-4H-quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-18-12(17)9(13)10-11(16)15-8-6-4-3-5-7(8)14-10/h3-6,9H,2H2,1H3,(H,15,16) |
InChI Key |
HQNRIYDQTYXGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.